

# Chemical properties of 1-Bromo-5-chloro-3-fluoro-2-iodobenzene

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## Compound of Interest

Compound Name: 1-Bromo-5-chloro-3-fluoro-2-iodobenzene

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An In-Depth Technical Guide to **1-Bromo-5-chloro-3-fluoro-2-iodobenzene**: Synthesis, Reactivity, and Applications

## Abstract

**1-Bromo-5-chloro-3-fluoro-2-iodobenzene** is a polysubstituted aromatic compound of significant interest to the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its unique arrangement of four distinct halogen atoms on a benzene core provides a versatile platform for the strategic and sequential introduction of various functional groups. This differential reactivity, particularly in metal-catalyzed cross-coupling reactions, allows for the construction of complex molecular architectures that would be challenging to access through other means. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, outlines a logical synthetic strategy based on established chemical principles, details its reactivity with a focus on site-selective functionalization, and explores its potential applications for researchers, scientists, and drug development professionals.

## Core Physicochemical and Spectroscopic Properties

The identity and fundamental properties of **1-Bromo-5-chloro-3-fluoro-2-iodobenzene** are summarized below. While extensive experimental data is not publicly available, key properties

can be reliably calculated or inferred from the behavior of analogous structures.

## Compound Identification and Physical Data

A summary of key identifiers and computed physical properties is presented in Table 1. Based on its high molecular weight and the crystalline nature of similar polyhalogenated benzenes, the compound is expected to be a solid at standard temperature and pressure.

Property	Value	Source(s)
IUPAC Name	1-bromo-5-chloro-3-fluoro-2-iodobenzene	[1]
CAS Number	201849-16-3	[1][2]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrClFI	[1][2]
Molecular Weight	335.34 g/mol	[1]
Canonical SMILES	<chem>C1=C(C=C(C(=C1F)I)Br)Cl</chem>	[1]
InChIKey	IKJUIUCZEXVZMB-UHFFFAOYSA-N	[1]
XLogP3 (Computed)	4.2	[1]
Appearance	Predicted to be a white to off-white or yellow crystalline solid.	

## Predicted Spectroscopic Characteristics

No publicly archived experimental spectra for this specific compound were identified. However, a detailed prediction of its spectral characteristics can be made based on its structure and established principles of spectroscopy.

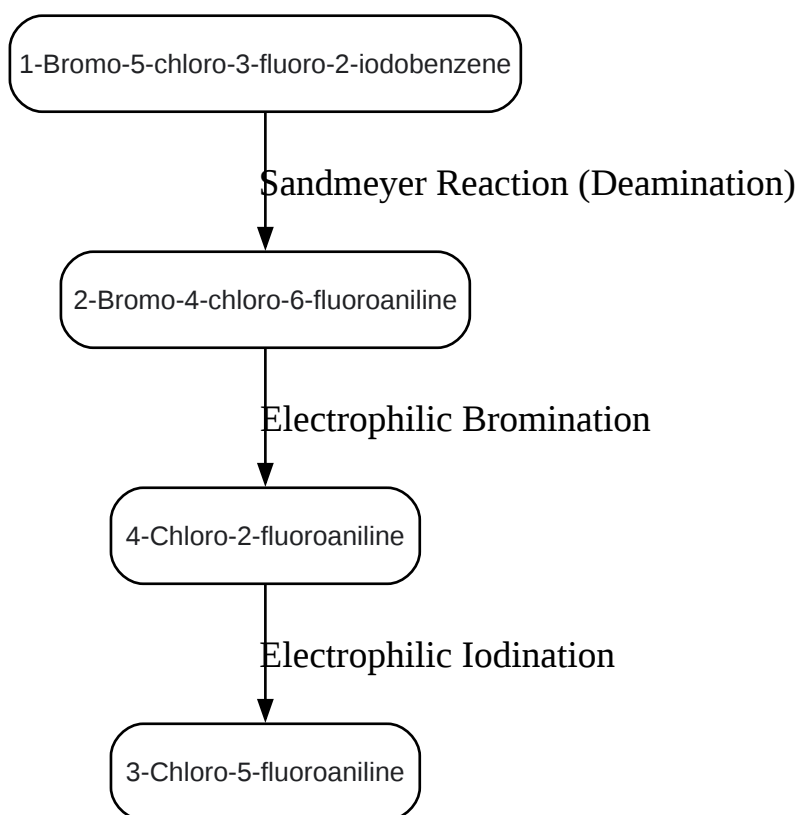
- <sup>1</sup>H NMR Spectroscopy: The spectrum is expected to be relatively simple, showing two distinct signals for the two aromatic protons.
  - H-4: This proton is flanked by chlorine and bromine atoms. It is expected to appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine (<sup>3</sup>J HF) and a meta-

coupling to H-6 ( $^4J_{HH}$ ).

- H-6: This proton is adjacent to the bromine atom. It will also likely appear as a doublet of doublets (dd) due to coupling with the meta fluorine ( $^3J_{HF}$ ) and the meta proton H-4 ( $^4J_{HH}$ ). Both signals would be found in the downfield region ( $\delta > 7.0$  ppm) due to the cumulative deshielding effect of the four electron-withdrawing halogen substituents.
- $^{13}\text{C}$  NMR Spectroscopy: The spectrum will display six unique signals, one for each carbon atom in the aromatic ring. A key feature will be the presence of carbon-fluorine coupling constants ( $J_{\text{C-F}}$ ). The carbon directly bonded to fluorine (C-3) will exhibit a large one-bond coupling constant ( $^1J_{\text{CF}} \approx 240\text{--}260$  Hz), while the other carbons will show smaller two-, three-, and four-bond couplings.
- $^{19}\text{F}$  NMR Spectroscopy: A single resonance is expected in the  $^{19}\text{F}$  NMR spectrum. This signal will likely be a complex multiplet due to coupling with the two ortho protons (H-2 and H-4, though H-2 is substituted with iodine) and potentially smaller, long-range couplings.  $^{19}\text{F}$  NMR is a critical tool for confirming the presence and environment of the fluorine atom.
- Mass Spectrometry: The mass spectrum will provide definitive confirmation of the compound's mass and elemental composition. The molecular ion peak ( $M^+$ ) will exhibit a highly characteristic isotopic pattern due to the natural abundance of bromine isotopes ( $^{79}\text{Br} \approx 50.7\%$ ,  $^{81}\text{Br} \approx 49.3\%$ ) and chlorine isotopes ( $^{35}\text{Cl} \approx 75.8\%$ ,  $^{37}\text{Cl} \approx 24.2\%$ ). This will result in a cluster of peaks ( $M$ ,  $M+2$ ,  $M+4$ ,  $M+6$ ) with predictable relative intensities, confirming the presence of one bromine and one chlorine atom.

## Synthesis Strategy: A Retrosynthetic Approach

A specific published synthesis for **1-bromo-5-chloro-3-fluoro-2-iodobenzene** is not readily available. However, a robust and logical synthetic route can be designed by applying the foundational principles of electrophilic aromatic substitution (EAS) and substituent directing effects. The synthesis of polysubstituted benzenes requires careful planning, as the order of substituent introduction is critical to achieving the desired regiochemistry. A plausible retrosynthetic analysis is outlined below.



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Caption: Retrosynthetic analysis for **1-Bromo-5-chloro-3-fluoro-2-iodobenzene**.

This strategy leverages the powerful ortho-, para-directing effect of an amine group to install the halogens in the correct positions before the amine is subsequently removed.

## Proposed Synthetic Workflow

The forward synthesis would proceed as follows, likely starting from commercially available 3-chloro-5-fluoroaniline:

- **Iodination:** The strongly activating amino group directs the first electrophile, iodine, to one of its ortho positions (C2). Reagents such as iodine monochloride (ICl) are effective for this transformation.
- **Bromination:** The second electrophile, bromine, is then directed to the remaining vacant ortho position (C6). The combined directing power of the amine and the existing halogens ensures high regioselectivity.

- Deamination (Sandmeyer Reaction): The final and key step is the removal of the directing amino group. This is achieved by converting the aniline into a diazonium salt using sodium nitrite in a strong acid, followed by quenching with a reducing agent like hypophosphorous acid ( $\text{H}_3\text{PO}_2$ ) or by heating in ethanol to replace the diazonium group with a hydrogen atom. A patent for a similar isomer utilizes a one-pot diazotization and iodination method, which highlights the industrial applicability of such transformations[3].

## Experimental Protocol: Deamination of 2-Bromo-4-chloro-6-iodo-6-fluoroaniline (Hypothetical)

This protocol is adapted from established procedures for the deamination of polyhalogenated anilines[4][5].

- Objective: To remove the amino group from the precursor to yield the target compound.
- Materials:
  - 2-Bromo-4-chloro-6-iodo-6-fluoroaniline (1.0 eq)
  - Absolute Ethanol
  - Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
  - Sodium Nitrite ( $\text{NaNO}_2$ )
  - Diethyl Ether
  - Saturated Sodium Bicarbonate Solution
  - Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Procedure:
  - In a round-bottom flask equipped with a magnetic stirrer, dissolve the aniline precursor (1.0 eq) in absolute ethanol (approx. 5 mL per gram of aniline).
  - Cool the solution in an ice bath and slowly add concentrated sulfuric acid (approx. 2 mL per gram of aniline) dropwise while stirring. Maintain the temperature below 10 °C.

- While still in the ice bath, add powdered sodium nitrite (1.5 eq) in small portions over 15-20 minutes. Vigorous gas evolution ( $N_2$ ) will be observed.
- After the addition is complete, allow the reaction to warm to room temperature and then gently heat on a steam bath or in a heating mantle at  $\sim 60$ - $70$  °C for 15-20 minutes until gas evolution ceases.
- Cool the reaction mixture and pour it into a beaker containing ice water. The crude product should separate as an oil or a solid.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude **1-bromo-5-chloro-3-fluoro-2-iodobenzene**.
- Purify the product via recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

## Chemical Reactivity and Synthetic Utility

The primary synthetic value of **1-bromo-5-chloro-3-fluoro-2-iodobenzene** lies in the differential reactivity of its four carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the trend:  $C-I > C-Br > C-Cl \gg C-F$ [6]. This predictable hierarchy allows for the molecule to be used as a scaffold, enabling the sequential and site-selective introduction of different substituents.



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Caption: Workflow for sequential functionalization of **1-bromo-5-chloro-3-fluoro-2-iodobenzene**.

## Site-Selective Cross-Coupling Reactions

### A. Suzuki-Miyaura Coupling at the C-I Bond

The carbon-iodine bond is the most labile and will readily undergo oxidative addition to a Pd(0) catalyst under standard Suzuki-Miyaura conditions. This allows for the selective introduction of an aryl, heteroaryl, or vinyl group at the C2 position while leaving the other halogen sites untouched. Research on the isomer 1-bromo-3-chloro-5-iodobenzene has demonstrated its use in Suzuki reactions to synthesize trisubstituted benzenes, validating this sequential approach[7].

Protocol: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

- Objective: To selectively couple a phenyl group at the C2 (iodine) position.
- Expertise & Causality:
  - Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> is chosen as a robust, commercially available Pd(0) catalyst suitable for C-I bond activation.
  - Base: A moderately strong inorganic base like K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub> is used. It is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
  - Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.
- Procedure:
  - To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **1-bromo-5-chloro-3-fluoro-2-iodobenzene** (1.0 eq), phenylboronic acid (1.1-1.2 eq), and potassium carbonate (2.0-3.0 eq).
  - Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%).

- Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer, concentrate under reduced pressure, and purify the resulting 2-phenyl-1-bromo-5-chloro-3-fluorobenzene by column chromatography.

## B. Subsequent Couplings at C-Br and C-Cl Bonds

Once the C-I bond is functionalized, the C-Br bond becomes the most reactive site for a second cross-coupling reaction. More forcing conditions (e.g., stronger phosphine ligands like Buchwald's biarylphosphines, higher temperatures) may be required compared to the first coupling. Finally, the most inert bond, C-Cl, can be functionalized using specialized catalyst systems designed for activating aryl chlorides, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).

# Applications in Research and Drug Development

The true value of a building block like **1-bromo-5-chloro-3-fluoro-2-iodobenzene** is realized in its application as a scaffold for creating novel molecules with tailored properties.

- **Drug Discovery:** The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity[8][9]. This compound provides a framework to which a fluorine atom is already appended. The remaining halogen sites can be used to systematically explore the structure-activity relationship (SAR) by introducing a variety of pharmacophoric groups through the sequential cross-coupling reactions described above.
- **Materials Science:** Poly-substituted aromatic rings are foundational components of organic materials for electronics. Vendor information suggests this compound is useful for preparing compounds for organic electronic devices[10]. The ability to attach different aromatic or electron-donating/withdrawing groups allows for the fine-tuning of electronic properties,



making it a candidate for synthesizing novel organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), or molecular glassformers[7].

## Conclusion

**1-Bromo-5-chloro-3-fluoro-2-iodobenzene** is a highly versatile and synthetically valuable building block. While specific experimental data for the compound remains sparse in the literature, its chemical behavior can be confidently predicted from established principles. Its defining feature is the hierarchy of reactivity among its four halogen substituents, which enables chemists to perform sequential, site-selective cross-coupling reactions. This unlocks efficient and controlled pathways to complex, multi-substituted aromatic molecules, making it an important tool for innovation in drug discovery and materials science.

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